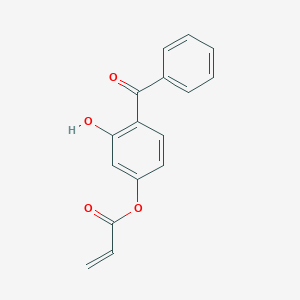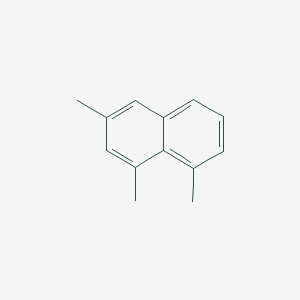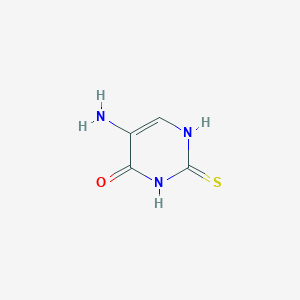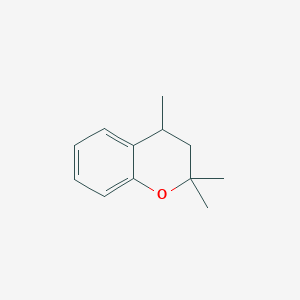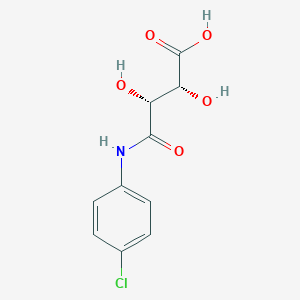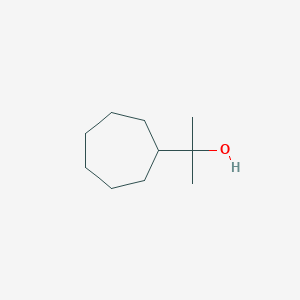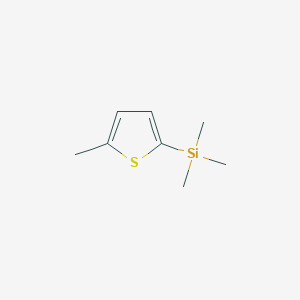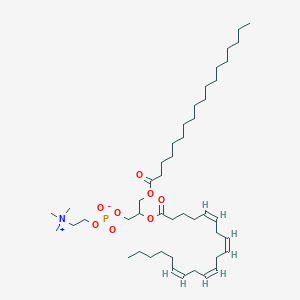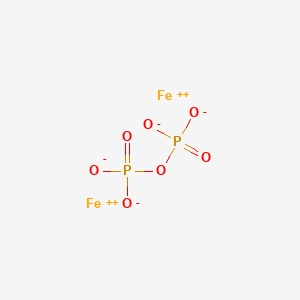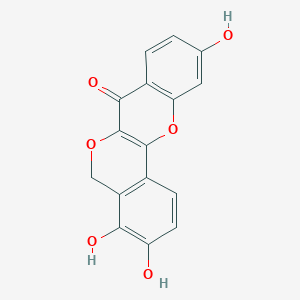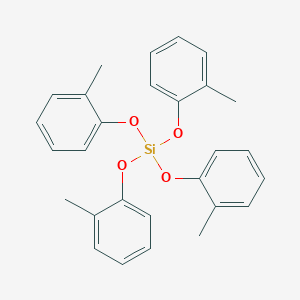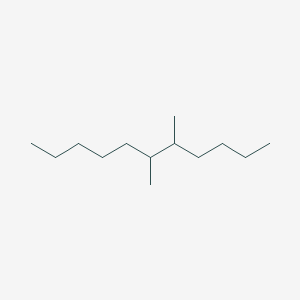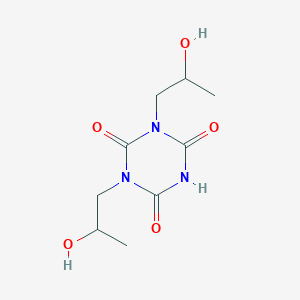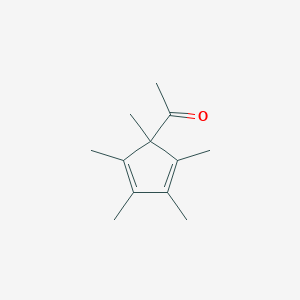
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene, also known as diisopropenylacetylacetone or DIpAcAc, is a chemical compound widely used in scientific research applications. It is a yellowish-orange liquid, highly flammable, and has a strong odor. DIpAcAc is a versatile compound that can be used in various fields, such as organic synthesis, material science, and biochemistry.
Aplicaciones Científicas De Investigación
DIpAcAc is widely used in scientific research applications, such as organic synthesis, material science, and biochemistry. In organic synthesis, DIpAcAc is used as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura coupling and Heck reaction. It can also be used as a building block in the synthesis of complex organic molecules. In material science, DIpAcAc is used as a precursor for the synthesis of metal oxide nanoparticles, such as TiO2 and ZnO. In biochemistry, DIpAcAc is used as a chelating agent for metal ions, such as copper and iron.
Mecanismo De Acción
The mechanism of action of DIpAcAc is not fully understood. However, it is known that DIpAcAc can form stable complexes with metal ions, such as copper and iron. These complexes can be used as catalysts in various reactions. DIpAcAc can also act as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura coupling and Heck reaction.
Efectos Bioquímicos Y Fisiológicos
DIpAcAc has no known biochemical or physiological effects. However, it is important to handle DIpAcAc with care, as it is highly flammable and can cause irritation to the skin, eyes, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DIpAcAc in lab experiments are its versatility and ease of synthesis. DIpAcAc can be used in various fields, such as organic synthesis, material science, and biochemistry. The synthesis method is well-established, and the purity of the product can be easily controlled. However, the limitations of using DIpAcAc in lab experiments are its flammability and toxicity. DIpAcAc should be handled with care, and proper safety measures should be taken.
Direcciones Futuras
There are many future directions for the use of DIpAcAc in scientific research. In organic synthesis, DIpAcAc can be used as a building block for the synthesis of complex organic molecules. In material science, DIpAcAc can be used as a precursor for the synthesis of metal oxide nanoparticles with specific properties. In biochemistry, DIpAcAc can be used as a chelating agent for metal ions, such as copper and iron, in the development of new drugs and therapies.
Conclusion:
In conclusion, DIpAcAc is a versatile compound that can be used in various fields, such as organic synthesis, material science, and biochemistry. Its ease of synthesis and versatility make it a valuable compound for scientific research. However, proper safety measures should be taken when handling DIpAcAc due to its flammability and toxicity. The future directions for the use of DIpAcAc in scientific research are numerous, and it is an exciting compound to study and explore.
Métodos De Síntesis
DIpAcAc can be synthesized by the reaction of acetylacetone with isoprene in the presence of a catalyst. The reaction takes place under mild conditions and yields a high amount of DIpAcAc. The synthesis method is well-established, and the purity of the product can be easily controlled.
Propiedades
Número CAS |
15971-76-3 |
|---|---|
Nombre del producto |
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene |
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C12H18O/c1-7-8(2)10(4)12(6,9(7)3)11(5)13/h1-6H3 |
Clave InChI |
UUCAJBKZEZWITI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C1C)C)(C)C(=O)C)C |
SMILES canónico |
CC1=C(C(C(=C1C)C)(C)C(=O)C)C |
Sinónimos |
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



